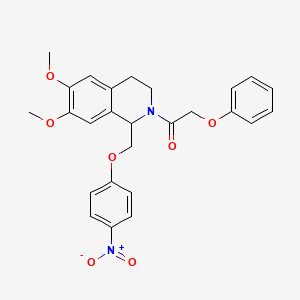![molecular formula C19H17BrN4O3 B11229008 N-(4-{[(2-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide](/img/structure/B11229008.png)
N-(4-{[(2-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(2-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide, also known by its chemical formula C₁₆H₁₃BrN₂O₄S, is a complex organic compound. Let’s break down its structure:
- The core structure consists of a quinoxaline ring system.
- The compound contains a bromophenyl group attached to the quinoxaline ring.
- The carbamoyl group is linked to the bromophenyl moiety.
- An acetamide group is also present, connected to the quinoxaline ring.
準備方法
Synthetic Routes::
Bromination and Cyclization:
- Industrial-scale synthesis typically involves optimized reaction conditions and purification steps.
- Detailed industrial methods are proprietary, but they follow similar principles as the synthetic routes mentioned above.
化学反応の分析
Reactions::
Bromination: The bromophenyl group can undergo bromination using N-bromosuccinimide (NBS) as the bromine source.
Amide Hydrolysis: Treatment with acid or base leads to hydrolysis of the amide group.
Reduction: The quinoxaline ring can be reduced using suitable reducing agents.
Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions.
- NBS for bromination.
- Acid or base for amide hydrolysis.
- Reducing agents (e.g., LiAlH₄) for ring reduction.
- Nucleophiles (e.g., amines) for substitution.
- Brominated derivatives.
- Hydrolyzed products.
- Reduced quinoxaline derivatives.
科学的研究の応用
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Biological Studies: Used as a probe to study cellular processes.
Materials Science: Explored for applications in organic electronics and sensors.
作用機序
Targets: Specific molecular targets remain an active area of research.
Pathways: Likely interacts with cellular signaling pathways due to its structural features.
類似化合物との比較
Uniqueness: Its combination of quinoxaline, bromophenyl, and acetamide groups sets it apart.
Similar Compounds: Related compounds include other quinoxalines, amides, and brominated derivatives.
特性
分子式 |
C19H17BrN4O3 |
|---|---|
分子量 |
429.3 g/mol |
IUPAC名 |
2-[3-[acetyl(methyl)amino]-2-oxoquinoxalin-1-yl]-N-(2-bromophenyl)acetamide |
InChI |
InChI=1S/C19H17BrN4O3/c1-12(25)23(2)18-19(27)24(16-10-6-5-9-15(16)22-18)11-17(26)21-14-8-4-3-7-13(14)20/h3-10H,11H2,1-2H3,(H,21,26) |
InChIキー |
KCVJATLVRRHPGB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11228927.png)
![N-(5-chloro-2-methoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228933.png)
![N-(4-chlorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11228936.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B11228950.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11228956.png)
![methyl 4-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11228964.png)
![N,N-diethyl-1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11228969.png)

![2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228983.png)
![N-[3-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11228990.png)
![methyl 2-methyl-3-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11228992.png)
![N-(2-chlorobenzyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11228995.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11228998.png)
![7-(3-chloro-4-methylphenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11229009.png)
